(E)-1-(2-Chlorovinyl)-4-methylbenzene
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Overview
Description
(E)-1-(2-Chlorovinyl)-4-methylbenzene is an organic compound characterized by the presence of a chlorovinyl group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2-Chlorovinyl)-4-methylbenzene typically involves the electrophilic addition of selenium dichloride to dialkylacetylenes, such as 2-butyne, 3-hexyne, 4-octyne, and 5-decyne . This reaction proceeds at room temperature and results in the formation of the desired product with high stereoselectivity.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and reagents, simple reaction conditions, and high selectivity to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: (E)-1-(2-Chlorovinyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorovinyl group to a vinyl group or other reduced forms.
Substitution: The chlorovinyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(E)-1-(2-Chlorovinyl)-4-methylbenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may be used in studies involving the interaction of chlorovinyl compounds with biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(2-Chlorovinyl)-4-methylbenzene involves its interaction with molecular targets through electrophilic addition or substitution reactions. The chlorovinyl group is particularly reactive, allowing the compound to participate in various chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
- (E)-2-Chlorovinyl]arsine
- (E)-2-Chlorovinyl]arsonic acid
- (E)-2-Chlorovinyltellurium trichloride
- (E)-2-Chlorovinyl]selenides
Comparison: (E)-1-(2-Chlorovinyl)-4-methylbenzene is unique due to the presence of the methylbenzene ring, which imparts distinct chemical properties compared to other chlorovinyl compounds. The methyl group can influence the reactivity and stability of the compound, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Biological Activity
(E)-1-(2-Chlorovinyl)-4-methylbenzene, also known as 2-chloro-1-(4-methylphenyl)ethene, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in various fields, particularly in pharmacology and environmental science.
This compound is characterized by its chlorovinyl and methyl substituents on a benzene ring. The presence of the chlorine atom introduces unique reactivity patterns that can influence its biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, including:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For example, chlorinated vinyl compounds can disrupt microbial cell membranes, leading to cell lysis.
- Cytotoxicity : Research has shown that certain chlorinated vinyl compounds can induce cytotoxic effects in cancer cell lines. This is often mediated through the generation of reactive oxygen species (ROS) and subsequent apoptosis.
- Endocrine Disruption : Chlorinated compounds are often scrutinized for their potential to act as endocrine disruptors. The structural similarity to known endocrine disruptors raises concerns about their effects on hormonal pathways.
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Oxidative Stress Induction : The compound may enhance oxidative stress in cells, leading to damage in cellular components such as lipids, proteins, and DNA.
- Inflammatory Pathways Modulation : It may influence inflammatory responses by modulating cytokine production. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines like IL-6 and TNF-alpha.
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Anticancer Studies : A study demonstrated that derivatives of chlorinated vinyl compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the activation of apoptotic pathways through ROS generation and mitochondrial dysfunction.
- Endocrine Disruption Assessment : In a study assessing various chlorinated compounds for endocrine activity, this compound was found to exhibit weak estrogenic activity in vitro, suggesting potential risks in environmental exposure scenarios.
- Antimicrobial Efficacy : A comparative analysis showed that this compound had a notable inhibitory effect on Gram-positive bacteria, indicating its potential utility as an antimicrobial agent.
Summary of Biological Activities
Properties
Molecular Formula |
C9H9Cl |
---|---|
Molecular Weight |
152.62 g/mol |
IUPAC Name |
1-[(E)-2-chloroethenyl]-4-methylbenzene |
InChI |
InChI=1S/C9H9Cl/c1-8-2-4-9(5-3-8)6-7-10/h2-7H,1H3/b7-6+ |
InChI Key |
ZCXDCALOBVHDDF-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=CCl |
Origin of Product |
United States |
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